2-Amino-N-(2-fluorophenyl)benzenesulfonamide 2-Amino-N-(2-fluorophenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 178479-22-6
VCID: VC17433030
InChI: InChI=1S/C12H11FN2O2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H,14H2
SMILES:
Molecular Formula: C12H11FN2O2S
Molecular Weight: 266.29 g/mol

2-Amino-N-(2-fluorophenyl)benzenesulfonamide

CAS No.: 178479-22-6

Cat. No.: VC17433030

Molecular Formula: C12H11FN2O2S

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(2-fluorophenyl)benzenesulfonamide - 178479-22-6

Specification

CAS No. 178479-22-6
Molecular Formula C12H11FN2O2S
Molecular Weight 266.29 g/mol
IUPAC Name 2-amino-N-(2-fluorophenyl)benzenesulfonamide
Standard InChI InChI=1S/C12H11FN2O2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H,14H2
Standard InChI Key HRBKROPZCWMNCS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC=C2F

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

2-Amino-N-(2-fluorophenyl)benzenesulfonamide belongs to the benzenesulfonamide class, featuring a sulfonamide group (-SO₂NH-) bridging a benzene ring and a 2-fluorophenyl moiety. The amino group at the benzene ring’s second position enhances its electron-donating capacity, while fluorine’s electronegativity modulates electronic interactions. Key identifiers include:

PropertyValue
IUPAC Name2-amino-N-(2-fluorophenyl)benzenesulfonamide
CAS Number1494-83-3
Molecular FormulaC₁₂H₁₁FN₂O₂S
Molecular Weight266.29 g/mol
Canonical SMILESC1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC=C2F

The compound’s three-dimensional conformation, confirmed via X-ray crystallography and NMR spectroscopy, reveals planar geometry at the sulfonamide group, facilitating π-π stacking with biological targets .

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The reduction of nitro precursors remains a cornerstone for synthesizing 2-amino-N-(2-fluorophenyl)benzenesulfonamide. A representative method involves:

  • Nitro Reduction: Reacting N-(2-fluorophenyl)-4-nitrobenzenesulfonamide with iron and ammonium chloride in a methanol-water mixture at 65°C for 16–24 hours .

  • Purification: Filtration through celite, followed by extraction with dichloromethane (DCM) and chromatography on silica gel .

This method yields approximately 70%, with purity confirmed via HPLC and melting point analysis .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. For analogous fluorophenyl sulfonamides, microwave methods reduce synthesis time from 24 hours to 4–6 minutes while maintaining yields above 65% . Key advantages include:

  • Enhanced Reaction Efficiency: Uniform heating reduces side reactions.

  • Scalability: Suitable for high-throughput combinatorial chemistry .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound’s solubility profile is critical for bioavailability:

SolventSolubility (mg/mL)LogP
Water0.121.8
Methanol8.7-
DCM22.4-

Low aqueous solubility (0.12 mg/mL) necessitates formulation strategies like salt formation or nanoencapsulation. The logP value of 1.8 indicates moderate lipophilicity, favoring membrane permeability .

Thermal and pH Stability

  • Thermal Stability: Decomposes at 190°C, as observed in differential scanning calorimetry (DSC) .

  • pH Stability: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8, cleaving the sulfonamide bond.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Schiff base derivatives of 2-amino-N-(2-fluorophenyl)benzenesulfonamide exhibit broad-spectrum activity:

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans6.25

Mechanistic studies suggest inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . Fluorine’s electronegativity enhances hydrogen bonding with DHPS’s active site, increasing binding affinity .

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structural modifications to enhance potency include:

  • Schiff Base Formation: Introducing morpholine or pyridine moieties improves solubility and target selectivity .

  • Halogen Substitution: Chlorine or bromine at the phenyl ring’s para position increases hydrophobic interactions .

Drug Delivery Systems

Nanoemulsions and liposomal formulations have been explored to overcome solubility limitations. A recent study achieved a 3.5-fold increase in bioavailability using PEGylated liposomes.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are needed to elucidate the role of substituents on the phenyl ring. Quantum mechanical calculations could predict electronic effects on binding energetics.

Clinical Translation Challenges

  • Pharmacokinetics: Poor oral bioavailability (<15%) requires advanced formulation approaches.

  • Off-Target Effects: Screening against cytochrome P450 isoforms is essential to mitigate drug-drug interactions .

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